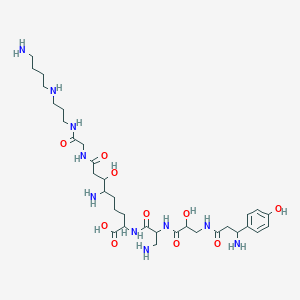
Digitoxin digitoxoside
Vue d'ensemble
Description
Digitoxin is a cardiac glycoside, a class of organic compounds with potential benefits for the heart . It is a cardiotonic drug, which exhibits cardiac and anti-cancer properties . It inhibits nuclear factor kappa B (NF-κB) signaling and is used to treat congestive heart failure and cardiac arrhythmia .
Synthesis Analysis
Digitoxin is produced in the medicinal plant Digitalis purpurea . The production of secondary metabolites in this plant involves key genes, transcription factors, transcriptional regulators, protein kinases, transporters, non-coding RNAs, and hub genes . The biosynthesis of cardiac glycosides involves jasmonates, and the candidate genes for Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) were validated under methyl jasmonate treatment .Molecular Structure Analysis
The molecular structure of Digitoxin is C41H64O13 . It is a small molecule and is similar in structure and effects to digoxin .Chemical Reactions Analysis
Digitoxigenin bis-digitoxoside converts to digitoxin, which is a lipid-soluble cardiac glycoside and precursor of glucodigitoxin and gitoxin . Munkert et al. (2014) showed that MeJA treatment enhanced the transcription of 3β-HSDs (EcHSD2 and EcHSD3) and the accumulation of erysimoside and helveticoside .Physical And Chemical Properties Analysis
Digitoxin has a chemical formula of C41H64O13 and an average molecular weight of 764.9391 . It is a phytosteroid and is similar in structure and effects to digoxin .Applications De Recherche Scientifique
Anticancer Activities
Digitoxin, a cardiac glycoside, has been explored for its potential in oncology. A study by Iyer et al. (2010) investigated the anticancer activity of digitoxin derivatives with different oligosaccharide chain lengths. These derivatives displayed cytotoxicity towards human cancer cell lines, inducing caspase-9-mediated apoptosis in non-small cell lung cancer cells. This suggests a significant potential for digitoxin in cancer treatment, with oligosaccharide chain length playing a crucial role in its effectiveness (Iyer et al., 2010).
López-Lázaro et al. (2005) further studied the growth inhibition activity of digitoxin in cancer cell lines. They found digitoxin to be highly active, with its toxicity mediated by apoptosis and its effects comparable to etoposide, a widely used cancer chemotherapy agent. This study underscores the potential of digitoxin in medical oncology, particularly in its ability to induce DNA-topoisomerase II cleavable complexes (López-Lázaro et al., 2005).
Pharmacological Aspects
Storstein (1976) explored the influence of impaired renal function, hemodialysis, and drug interaction on the serum protein binding of digitoxin and its metabolites. The study found that uremia and hemodialysis significantly affected the protein binding and metabolic pattern of digitoxin, indicating its pharmacokinetic complexity and the need for careful consideration in clinical applications (Storstein, 1976).
Elbaz et al. (2012) reviewed the potential of digitoxin and its analogs as novel cancer therapeutics. They highlighted the manipulation of the chemical structure of digitoxin to produce synthetic analogs with increased cytotoxic activity. While the anticancer mechanism of digitoxin remains a subject of study, this review emphasizes the need for further research in developing potent chemotherapeutic drugs based on digitoxin (Elbaz et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Digitoxin is currently being investigated for potential use in oncology . An investigation of anticancer activity as a function of oligosaccharide chain length has not yet been performed . Both classes of cardenolide derivatives display comparable oligosaccharide chain length-dependent cytotoxicity toward human cancer cell lines .
Propriétés
IUPAC Name |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24?,25?,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUVRSAHAFOLZ-LAWPZHMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936993 | |
| Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16479-50-8 | |
| Record name | Digitoxigenin-bis(digitoxoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016479508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-14-hydroxy-5β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)
